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Compound of Interest

Compound Name: 2-Fluoro-4-methylaniline

Cat. No.: B1213500 Get Quote

Introduction
2-Fluoro-4-methylaniline, also known as 2-fluoro-p-toluidine, is a substituted aniline that

serves as a pivotal building block in modern organic synthesis. Its unique electronic and steric

properties, conferred by the ortho-fluoro and para-methyl substituents, make it a valuable

precursor in the development of pharmaceuticals, agrochemicals, and advanced materials.[1]

The fluorine atom, in particular, is a strategic element in drug design, capable of modulating a

molecule's pharmacokinetic properties such as metabolic stability, membrane permeability, and

receptor binding affinity.[2][3] This guide provides an in-depth exploration of the core

physicochemical properties, safety considerations, and key synthetic transformations of 2-
Fluoro-4-methylaniline, tailored for researchers, scientists, and drug development

professionals. The protocols herein are designed to be robust starting points, grounded in

established chemical principles.

Compound Profile and Safety Imperatives
A thorough understanding of the reagent's properties and hazards is the foundation of any

successful and safe experimental design.

Physicochemical and Spectroscopic Data
Quantitative data for 2-Fluoro-4-methylaniline are summarized below for easy reference.

These values are critical for reaction setup, monitoring, and product characterization.
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Property Value Reference(s)

IUPAC Name 2-fluoro-4-methylaniline [4]

CAS Number 452-80-2 [5]

Molecular Formula C₇H₈FN [4]

Molecular Weight 125.14 g/mol [5]

Appearance
Clear colorless or yellow to

orange liquid
[6][7]

Density 1.108 g/mL at 25 °C [5]

Boiling Point 70-71 °C at 7 mmHg (9 hPa) [5][6]

Melting Point 3 °C [6]

Refractive Index (n20/D) 1.533 [5]

Flash Point 79 °C (174.2 °F) - closed cup [5][6]

Spectroscopic Profile: Spectroscopic data is essential for confirming the identity and purity of

the starting material and subsequent products.[4][8][9]

¹H NMR: Spectra are available for reference.[8]

IR: Characteristic peaks include N-H stretching and C-F stretching.[4][9]

Mass Spec: The expected molecular ion peak provides confirmation of the compound's

mass.[4]

Hazard Analysis and Safe Handling
2-Fluoro-4-methylaniline is a hazardous substance and requires strict adherence to safety

protocols.[4][5]

GHS Hazard Classification:

Acute Toxicity: Toxic if swallowed (H301), in contact with skin (H311), or if inhaled (H331).[4]
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Skin Irritation: Causes skin irritation (H315).[4]

Eye Irritation: Causes serious eye irritation (H319).[4]

Respiratory Irritation: May cause respiratory irritation (H335).[5]

Causality Behind Safety Measures: The high toxicity of this compound, particularly via oral,

dermal, and inhalation routes, necessitates the use of comprehensive Personal Protective

Equipment (PPE). The volatility, indicated by its boiling point at reduced pressure, increases

the risk of inhalation exposure.

Mandatory Handling Protocol:

Engineering Controls: All manipulations must be performed in a certified chemical fume hood

to prevent inhalation of vapors.

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g.,

nitrile), and splash-proof safety goggles with a face shield.[5][6] An appropriate respirator

(e.g., type ABEK filter) should be used for handling larger quantities or in case of ventilation

failure.[5]

Dispensing: Use a syringe or cannula for liquid transfers to minimize exposure.

Storage: Store in a tightly sealed container in a cool, well-ventilated, and locked area, away

from incompatible materials and sources of ignition.[6][10]

Disposal: Dispose of waste in accordance with local, state, and federal regulations for

hazardous materials.

Emergency: In case of contact, immediately flush skin or eyes with copious amounts of water

for at least 15 minutes and seek immediate medical attention. If swallowed, call a poison

control center or doctor immediately.[6]

Core Synthetic Transformations and Protocols
The chemical utility of 2-Fluoro-4-methylaniline stems from the reactivity of its primary

aromatic amine group. The following sections detail protocols for its derivatization through
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acylation, diazotization for Sandmeyer reactions, and its subsequent use in advanced cross-

coupling reactions after conversion to an aryl halide.

N-Acetylation: Protection and Amide Synthesis
Acylation of the amino group to form an acetamide is a common and crucial first step in many

synthetic sequences. This transformation serves two primary purposes: it protects the amine

from unwanted side reactions (e.g., oxidation) and reduces the activating effect of the amine on

the aromatic ring, which can be important for controlling regioselectivity in subsequent

reactions like bromination.[11]

Protocol: Synthesis of N-(2-fluoro-4-methylphenyl)acetamide

Reagents and Materials:

2-Fluoro-4-methylaniline

Acetic anhydride

Pyridine or an aqueous solution of sodium acetate

Dichloromethane (DCM) or other suitable solvent

Saturated aqueous sodium bicarbonate (NaHCO₃)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Round-bottom flask, magnetic stirrer, dropping funnel, standard workup glassware

Step-by-Step Procedure:

In a round-bottom flask under a nitrogen atmosphere, dissolve 2-Fluoro-4-methylaniline
(1.0 eq) in dichloromethane.

Cool the solution to 0 °C using an ice bath.

Add pyridine (1.1 eq) to the solution. Rationale: Pyridine acts as a base to neutralize the

acetic acid byproduct, driving the reaction to completion.
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Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution, maintaining the

temperature at 0 °C. The addition is often exothermic.

After the addition is complete, allow the reaction to warm to room temperature and stir for

1-2 hours, or until Thin Layer Chromatography (TLC) analysis indicates the complete

consumption of the starting material.

Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution to

neutralize any remaining acid.

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and

concentrate under reduced pressure to yield the crude product.

Purification: The crude N-(2-fluoro-4-methylphenyl)acetamide can be purified by

recrystallization or flash column chromatography on silica gel.

Diazotization and Sandmeyer Reaction: Gateway to
Versatility
The conversion of the primary amino group into a diazonium salt is one of the most powerful

transformations in aromatic chemistry.[12] The resulting diazonium group is an excellent

leaving group (N₂) and can be displaced by a wide variety of nucleophiles. The copper-

catalyzed displacement, known as the Sandmeyer reaction, is a reliable method for introducing

halides (Cl, Br) or a cyano group.[13][14] This protocol details the synthesis of 1-bromo-2-

fluoro-4-methylbenzene, a key intermediate for subsequent cross-coupling reactions.

Causality Behind Experimental Choices: The diazotization reaction must be performed at low

temperatures (0-5 °C) because aryl diazonium salts are thermally unstable and can

decompose violently at higher temperatures.[15] Nitrous acid is also unstable and is therefore

generated in situ from sodium nitrite and a strong acid.[15]
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Protocol: Synthesis of 1-Bromo-2-fluoro-4-methylbenzene

Reagents and Materials:

2-Fluoro-4-methylaniline

Hydrobromic acid (HBr, 48% aq.)

Sodium nitrite (NaNO₂)

Copper(I) bromide (CuBr)

Ice, water

Three-neck round-bottom flask, thermometer, mechanical stirrer, dropping funnel

Step-by-Step Procedure:

Diazonium Salt Formation: In a three-neck flask equipped with a mechanical stirrer and a

thermometer, add 2-Fluoro-4-methylaniline (1.0 eq) to 48% hydrobromic acid (approx.

3.0 eq). Stir the mixture and cool to 0-5 °C in an ice-salt bath.

Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.

Add the sodium nitrite solution dropwise to the aniline salt suspension over 30-45 minutes.

Critical Step: Maintain the internal reaction temperature strictly between 0 and 5 °C.[15] A

slight excess of nitrous acid can be tested for using starch-iodide paper (a positive test

turns the paper blue-black).

Continue stirring the resulting diazonium salt solution in the ice bath for an additional 15-

30 minutes.

Sandmeyer Reaction: In a separate flask, prepare a solution or suspension of CuBr (1.2

eq) in HBr (1.0 eq).

Slowly add the cold diazonium salt solution to the CuBr mixture. Vigorous evolution of

nitrogen gas will occur. The rate of addition should be controlled to keep the reaction from

foaming over.
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After the addition is complete, stir the mixture at room temperature for 1 hour, then heat

gently (e.g., to 50-60 °C) until gas evolution ceases.

Workup: Cool the reaction mixture to room temperature. Extract the product with a suitable

organic solvent (e.g., diethyl ether or DCM).

Wash the combined organic layers with water, aqueous NaOH solution (to remove acidic

impurities), and finally with brine.

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced

pressure.

Purification: The crude 1-bromo-2-fluoro-4-methylbenzene is typically purified by vacuum

distillation.

Palladium-Catalyzed Cross-Coupling Reactions
The 1-bromo-2-fluoro-4-methylbenzene synthesized via the Sandmeyer reaction is an ideal

substrate for palladium-catalyzed cross-coupling reactions, which are cornerstones of modern

synthetic chemistry for forming C-C and C-N bonds.[16][17]

This reaction enables the formation of a new C-N bond, coupling the aryl bromide with a

primary or secondary amine.[17][18] It is a powerful method for synthesizing complex aniline

derivatives that are prevalent in pharmaceuticals. The choice of phosphine ligand is critical for

reaction efficiency.[19]
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Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

Phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%)

Strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu), 1.4 eq)

Anhydrous, degassed solvent (e.g., toluene or dioxane)

Schlenk flask or sealed tube, inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, the

phosphine ligand, and the base.

Add the 1-bromo-2-fluoro-4-methylbenzene, the amine, and the anhydrous, degassed

solvent.

Seal the flask and heat the reaction mixture to the required temperature (typically 80-110

°C) with vigorous stirring.

Monitor the reaction progress by TLC or GC-MS.

Workup: Once the reaction is complete, cool the mixture to room temperature and dilute

with an organic solvent like ethyl acetate.

Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic

salts.

Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate

under reduced pressure.

Purification: Purify the crude product by flash column chromatography on silica gel.

The Suzuki-Miyaura reaction is a highly versatile method for forming C-C bonds by coupling an

organohalide with an organoboron compound, typically a boronic acid or ester.[16][20] This

reaction is valued for its mild conditions, functional group tolerance, and the low toxicity of the

boron reagents.[20]
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Protocol: General Procedure for Suzuki-Miyaura Coupling

Reagents and Materials:

1-Bromo-2-fluoro-4-methylbenzene (1.0 eq)

Aryl or vinyl boronic acid/ester (1.2 eq)

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%)

Aqueous base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq)

Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)

Round-bottom flask, condenser, inert atmosphere

Step-by-Step Procedure:

To a round-bottom flask, add 1-bromo-2-fluoro-4-methylbenzene (1.0 eq), the boronic acid

or ester (1.2 eq), the palladium catalyst, and the base (2.0 eq).

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

Add the degassed solvent system.

Heat the reaction mixture under reflux (typically 80-100 °C) with stirring until the starting

material is consumed, as monitored by TLC or GC-MS.

Workup: Cool the reaction to room temperature and dilute with water and an organic

solvent (e.g., ethyl acetate).

Separate the layers. Extract the aqueous layer with the organic solvent.

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and

concentrate under reduced pressure.

Purification: Purify the crude biaryl product by flash column chromatography on silica gel.
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Conclusion
2-Fluoro-4-methylaniline is a foundational reagent whose synthetic potential is realized

through a series of well-established yet powerful chemical transformations. By leveraging

fundamental reactions such as N-acetylation, diazotization, and subsequent palladium-

catalyzed cross-coupling, chemists can access a vast chemical space. The protocols outlined

in this guide provide a validated framework for the synthesis of complex molecular

architectures, enabling innovation in drug discovery and materials science. Adherence to the

described safety protocols is paramount to ensure the well-being of the researcher and the

integrity of the experimental outcome.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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